4-(4-Methylpyrazol-1-yl)furo[3,2-c]pyridine
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Overview
Description
4-(4-Methylpyrazol-1-yl)furo[3,2-c]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which combines a furo[3,2-c]pyridine core with a 4-methylpyrazol-1-yl substituent. The presence of these fused rings imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpyrazol-1-yl)furo[3,2-c]pyridine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, an Rh-catalyzed tandem reaction can be employed to construct the furo[3,2-c]pyridine core . This reaction involves the use of rhodium catalysts to facilitate the formation of the heterocyclic ring system.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpyrazol-1-yl)furo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of reactive sites on the molecule allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and catalyst choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
4-(4-Methylpyrazol-1-yl)furo[3,2-c]pyridine has been explored for various scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: Its potential as a bioactive molecule has been investigated, particularly in the context of enzyme inhibition and receptor binding.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methylpyrazol-1-yl)furo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, as a photosensitizer, the compound can generate reactive oxygen species upon exposure to light, leading to the ablation of target cells . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-(4-Methylpyrazol-1-yl)furo[3,2-c]pyridine can be compared with other similar compounds, such as:
Properties
IUPAC Name |
4-(4-methylpyrazol-1-yl)furo[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-8-6-13-14(7-8)11-9-3-5-15-10(9)2-4-12-11/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLFCHMBGYHZHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=CC3=C2C=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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